molecular formula C16H18BrNO4S B2923899 5-bromo-2-ethoxy-N-(4-ethoxyphenyl)benzenesulfonamide CAS No. 1004025-92-6

5-bromo-2-ethoxy-N-(4-ethoxyphenyl)benzenesulfonamide

Cat. No.: B2923899
CAS No.: 1004025-92-6
M. Wt: 400.29
InChI Key: WRLBKHWFUJSXMX-UHFFFAOYSA-N
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Description

5-bromo-2-ethoxy-N-(4-ethoxyphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom, two ethoxy groups, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-ethoxy-N-(4-ethoxyphenyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-ethoxybenzenesulfonyl chloride and 4-ethoxyaniline.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 5-bromo-2-ethoxybenzenesulfonyl chloride is dissolved in an organic solvent like dichloromethane. To this solution, 4-ethoxyaniline is added dropwise with continuous stirring. The reaction mixture is then stirred at room temperature for several hours.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-ethoxy-N-(4-ethoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products

The major products formed from these reactions include substituted sulfonamides, aldehydes, carboxylic acids, and amines, depending on the type of reaction and reagents used.

Scientific Research Applications

5-bromo-2-ethoxy-N-(4-ethoxyphenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2-ethoxy-N-(4-ethoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-chloro-4’-ethoxybenzenesulfonamide
  • 5-bromo-2-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide
  • 5-bromo-N-(4-ethoxyphenyl)-2-fluorobenzenesulfonamide

Uniqueness

5-bromo-2-ethoxy-N-(4-ethoxyphenyl)benzenesulfonamide is unique due to the presence of two ethoxy groups and a bromine atom, which confer specific chemical properties and reactivity. These structural features make it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and specialty chemicals.

Properties

IUPAC Name

5-bromo-2-ethoxy-N-(4-ethoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO4S/c1-3-21-14-8-6-13(7-9-14)18-23(19,20)16-11-12(17)5-10-15(16)22-4-2/h5-11,18H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLBKHWFUJSXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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